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Compound of Interest

Compound Name: SR-4370

Cat. No.: B15584493

An In-Depth Review of the Chemical Properties, Mechanism of Action, and Experimental
Protocols for the Selective HDAC Inhibitor SR-4370.

Introduction

SR-4370 is a novel, potent, and selective small molecule inhibitor of class | histone
deacetylases (HDACSs), demonstrating significant therapeutic potential in oncology and
virology.[1][2] As a member of the benzoylhydrazide class of HDAC inhibitors, SR-4370 exhibits
a distinct selectivity profile, primarily targeting HDAC1, HDAC2, and HDAC3.[1][3] These
enzymes are crucial epigenetic regulators, and their inhibition by SR-4370 leads to histone
hyperacetylation, resulting in altered chromatin structure and transcriptional reprogramming.[1]
[2] This technical guide provides a comprehensive overview of SR-4370, including its chemical
properties, mechanism of action, and detailed experimental protocols to facilitate further
research and development.

Chemical and Physical Properties

SR-4370, with the CAS number 1816294-67-3, is characterized by the molecular formula
C17H18F2N20.[3] A summary of its key chemical and physical properties is presented in Table 1.
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Property Value Reference(s)
CAS Number 1816294-67-3 [31[4]
Molecular Formula C17H18F2N20 [31[5]
Molecular Weight 304.34 g/mol [31[5]
Appearance Solid [5]

Solubility DMSO: 105.5 mg/mL (Max 6]

Conc.)
Storage Temperature -20°C [6]

Mechanism of Action

SR-4370 functions as a selective inhibitor of class I histone deacetylases, with a particularly
high potency against HDACS3.[3][7] By inhibiting these enzymes, SR-4370 prevents the removal
of acetyl groups from histone and non-histone proteins, leading to an accumulation of
acetylated histones.[1] This hyperacetylation results in a more open chromatin structure, which
can reactivate the expression of tumor suppressor genes and other genes involved in cell cycle

arrest and apoptosis.[1]

In the context of prostate cancer, SR-4370 has been shown to suppress the androgen receptor
(AR) signaling pathway and downregulate the MYC oncogenic network.[3][7][8] Treatment with
SR-4370 leads to decreased accessibility of chromatin at AR-binding sites, contributing to the

inhibition of AR-mediated transcription.[8]

Furthermore, SR-4370 has been identified as a latency-reversing agent (LRA) for HIV-1.[5][9] It
can reactivate latent HIV-1 without causing broad CD4+ T cell activation, making it a promising
candidate for "shock and kill" HIV cure strategies.[3][10]

The following diagram illustrates the general mechanism of action of SR-4370.
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General Mechanism of SR-4370 Action
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Caption: SR-4370 inhibits HDAC1, HDACZ2, and HDAC3, leading to histone hyperacetylation
and subsequent gene expression.

In Vitro Inhibitory Activity

SR-4370 exhibits potent inhibitory activity against class | HDACs, with a notable selectivity for
HDAC3. The half-maximal inhibitory concentration (ICso) values against various HDAC
isoforms are summarized in Table 2.

Target Isoform ICs0 (M) Reference(s)
HDAC1 ~0.13-0.5 [3][4][11][12]
HDAC?2 ~0.1-0.58 [3][4][11][12]
HDAC3 ~0.006 - 0.06 [3I41[11][12]
HDAC6 ~3.4 [3][4]

HDACS8 ~2.3 [3][4]

Experimental Protocols
Determination of HDAC Inhibitory Activity (Fluorometric
Assay)

This protocol outlines a representative methodology for determining the 1Cso values of SR-4370
against HDAC isoforms in vitro.[2][7]

Objective: To quantify the concentration of SR-4370 required to inhibit 50% of the activity of
recombinant human HDAC enzymes.

Materials:
* Recombinant human HDAC1, HDAC2, and HDAC3 enzymes
e SR-4370

e Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
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HDAC Assay Buffer (e.g., 50 mM Tris-HCI, pH 8.0, 137 mM NacCl, 2.7 mM KCI, 1 mM MgCl2)
Developer solution (e.g., Trypsin in a suitable buffer)
96-well black microplates

Fluorometric microplate reader

Procedure:

Compound Preparation: Prepare a stock solution of SR-4370 in DMSO. Perform serial
dilutions in HDAC Assay Buffer to achieve a range of test concentrations.

Enzyme Preparation: Dilute the recombinant HDAC enzymes to the desired working
concentration in cold HDAC Assay Buffer.

Assay Reaction:

o Add the diluted enzyme solution to the wells of a 96-well black microplate.

o Add the serially diluted SR-4370 or vehicle control (DMSO) to the respective wells.
o Pre-incubate the enzyme and inhibitor for approximately 15 minutes at 37°C.

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate
to each well.

Incubation: Incubate the plate at 37°C for 30-60 minutes.

Signal Development: Stop the reaction and develop the fluorescent signal by adding the
developer solution. Incubate for 15-20 minutes at room temperature.

Measurement: Measure the fluorescence intensity using a microplate reader (Excitation:
350-380 nm, Emission: 440-460 nm).

Data Analysis: Calculate the percent inhibition for each SR-4370 concentration relative to the
vehicle control and determine the ICso value using non-linear regression analysis.
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Workflow for Determining HDAC IC50 of SR-4370
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Caption: Experimental workflow for determining the 1Cso of SR-4370 against HDAC isoforms.
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Viral Outgrowth Assay for HIV-1 Latency Reversal

This protocol describes a method to assess the ability of SR-4370 to reactivate latent HIV-1.[9]
[13]

Objective: To determine the efficiency of SR-4370 in reactivating latent HIV-1 from a cellular
reservoir.

Materials:

Latently infected cell line (e.g., J-Lat 8.4 or ACH-2) or primary CD4+ T cells from HIV-infected
individuals on antiretroviral therapy

e SR-4370
e Phorbol 12-myristate 13-acetate (PMA) as a positive control
e Vehicle control (DMSO)
e SupT1-CCRS5 cells (for virus amplification)
e Cell culture medium and supplements
e p24 ELISA kit
Procedure:
o Cell Treatment:
o Seed the latently infected cells in a culture plate.

o Treat the cells with SR-4370 at various concentrations, a vehicle control, or a positive
control (PMA).

o Incubate for 18-24 hours.
o Co-culture:

o Wash the treated cells to remove the compounds.
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o Add SupT1-CCRS5 cells to the culture to allow for the amplification of any released virus.

 Virus Quantification:

o After a suitable incubation period (e.g., 7-14 days), collect the culture supernatant.

o Measure the amount of reactivated virus by quantifying the p24 antigen concentration
using an ELISA.

Viral Outgrowth Assay Workflow
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Caption: Workflow for the viral outgrowth assay to assess HIV-1 latency reversal by SR-4370.
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Conclusion

SR-4370 is a highly selective and potent inhibitor of class | HDACs with significant promise for
therapeutic applications in oncology and HIV treatment. Its well-defined mechanism of action,
involving the suppression of key oncogenic pathways and the reactivation of latent HIV-1,
makes it a valuable tool for researchers and drug development professionals. The experimental
protocols provided in this guide offer a foundation for further investigation into the biological
activities and therapeutic potential of SR-4370.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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